molecular formula C16H8F6N2S B2743927 2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline CAS No. 338773-66-3

2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline

Cat. No. B2743927
CAS RN: 338773-66-3
M. Wt: 374.3
InChI Key: KQNILGXGDIEKNH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline, commonly known as TQ, is a heterocyclic compound with potential applications in the field of medicinal chemistry. TQ has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Derivative Development

Research has shown the synthesis of a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, including derivatives like amino, bromo, chloro, and phenyl among others. The introduction of 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids for the first time facilitated the synthesis of novel quinoxaline derivatives, showcasing the chemical versatility and potential for further chemical modifications of this compound (Didenko et al., 2015).

Optical and Morphological Studies

Investigations into Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been conducted, with emphasis on their optical properties such as absorption, emission, and quantum yield. These studies revealed negative and positive solvatochromism, attributed to electron-donating and withdrawing units within the molecules, and the potential for Aggregation Induced Emission (AIE) due to restricted intramolecular rotation, indicating possible applications in material sciences and photonics (Rajalakshmi & Palanisami, 2020).

Anticancer Activity

The synthesis of derivatives like methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their examination for antiproliferative activity against human HCT-116 and MCF-7 cell lines highlighted significant IC50 values. This suggests that these derivatives could serve as a scaffold for developing new anticancer agents (El Rayes et al., 2019).

Electrocatalytic and Fluorination Studies

Electrochemical studies for the regioselective anodic fluorination of quinolyl sulfides demonstrated the potential for specific fluorination techniques, enhancing the chemical toolbox available for modifying the quinoxaline core for various applications (Dawood & Fuchigami, 1999).

Green Synthesis Approaches

Catalyst-free methods for the synthesis of quinoxaline derivatives in water under ultrasound irradiation have been developed, highlighting a greener, more sustainable approach to synthesizing these compounds. This method underscores the importance of environmentally friendly synthetic routes in modern chemistry (Mishra et al., 2019).

properties

IUPAC Name

2-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]sulfanylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6N2S/c17-15(18,19)9-4-3-5-10(8-9)25-14-13(16(20,21)22)23-11-6-1-2-7-12(11)24-14/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNILGXGDIEKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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